1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid
CAS No.: 1340418-84-9
Cat. No.: VC3000681
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1340418-84-9 |
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Molecular Formula | C12H11NO2 |
Molecular Weight | 201.22 g/mol |
IUPAC Name | 1-prop-2-enylindole-5-carboxylic acid |
Standard InChI | InChI=1S/C12H11NO2/c1-2-6-13-7-5-9-8-10(12(14)15)3-4-11(9)13/h2-5,7-8H,1,6H2,(H,14,15) |
Standard InChI Key | JXYIICCRQJWUCV-UHFFFAOYSA-N |
SMILES | C=CCN1C=CC2=C1C=CC(=C2)C(=O)O |
Canonical SMILES | C=CCN1C=CC2=C1C=CC(=C2)C(=O)O |
Introduction
Spectroscopic Method | Expected Features |
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¹H NMR | Signals for allyl group (~5-6 ppm), indole C-H (~7-8 ppm), and carboxylic acid proton (~12 ppm) |
¹³C NMR | Carboxylic carbon (~170 ppm), indole carbons (~120-140 ppm), allyl carbons (~115-135 ppm) |
IR | Carboxylic acid O-H stretch (~3000-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C stretch (~1600 cm⁻¹) |
Mass Spectrometry | Molecular ion at m/z 201, fragment ions corresponding to loss of allyl group and/or COOH |
Chemical Reactivity
The compound exhibits reactivity at three primary sites:
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The carboxylic acid group, which can undergo esterification, amidation, and reduction reactions
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The allyl group, which can participate in addition, oxidation, and rearrangement reactions
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The indole core, which is susceptible to electrophilic substitution reactions, particularly at positions 2 and 3
Synthesis Methods
N-Allylation of Indole-5-carboxylic Acid
This direct approach involves the N-allylation of commercially available indole-5-carboxylic acid with an allyl halide in the presence of a base:
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Deprotonation of indole-5-carboxylic acid with a strong base (e.g., NaH, KOH)
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Reaction with allyl bromide or chloride
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Purification of the target compound
Fischer Indolization Approach
An alternative approach involves the rhodium-catalyzed N-selective coupling of aryl hydrazines with allenes followed by Fischer indolization, as demonstrated for related N-allylic indoles :
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Coupling of appropriate aryl hydrazine with a terminal allene using a rhodium catalyst
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Fischer indolization of the resulting hydrazone
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Oxidation or direct substitution to introduce the carboxylic acid group at position 5
Synthetic Challenges
The synthesis presents several challenges:
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Selectivity for N-allylation versus C3-allylation, as indoles typically favor C3 substitution due to the high nucleophilicity at this position
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Maintenance of the carboxylic acid functionality during the allylation step
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Regioselectivity issues when introducing the carboxylic acid group at position 5
Biological and Pharmacological Activities
Structure-Activity Relationships
The specific positioning of functional groups on the indole scaffold significantly influences biological activity:
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The N-allyl group may contribute to increased lipophilicity and membrane permeability
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The 5-position carboxylic acid provides a site for hydrogen bonding interactions with biological targets
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The indole core serves as a privileged structure for binding to various protein targets
Applications in Chemical Research
Synthetic Applications
1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid has potential applications as:
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A building block for the synthesis of more complex indole derivatives
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A precursor for the introduction of diverse functionality via the allyl group
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A template for studying regioselective reactions on the indole nucleus
Analytical Applications
The compound may serve as:
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A standard for HPLC and other analytical methods
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A model compound for studying N-substituent effects in indole chemistry
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A reference material for spectroscopic studies of substituted indoles
Comparative Analysis with Structural Isomers
A comparison of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid with its positional isomers reveals important structural relationships:
Current Research and Future Directions
Recent Developments
Recent research on indole derivatives has focused on several areas relevant to 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid:
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Development of asymmetric synthesis methods for N-allylic indoles using rhodium catalysis
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Exploration of indole derivatives as inhibitors of key enzymes and proteins
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Investigation of catalytic methods for functionalization of indoles with preserved carboxylic acid groups
Future Research Opportunities
Future research on 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid may explore:
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Optimization of selective synthetic routes
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Evaluation of specific biological activities
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Development of structure-activity relationships
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Exploration of applications in metal-organic frameworks
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Investigation of photochemical and electrochemical properties
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